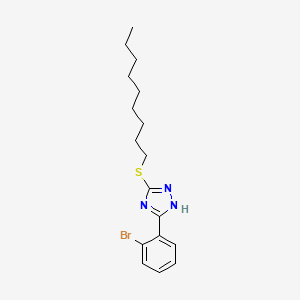
5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and the triazole intermediate.
Attachment of the Nonylsulfanyl Group: The nonylsulfanyl group can be attached through a thiolation reaction using nonylthiol and the bromophenyl-triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways, such as the synthesis of nucleic acids or proteins, leading to the suppression of microbial growth or cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromophenyl)-1H-1,2,4-triazole: Lacks the nonylsulfanyl group, which may result in different chemical properties and applications.
3-(Nonylsulfanyl)-1H-1,2,4-triazole:
Uniqueness
5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and nonylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
832150-84-2 |
|---|---|
Molecular Formula |
C17H24BrN3S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-nonylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H24BrN3S/c1-2-3-4-5-6-7-10-13-22-17-19-16(20-21-17)14-11-8-9-12-15(14)18/h8-9,11-12H,2-7,10,13H2,1H3,(H,19,20,21) |
InChI Key |
YZHTVKGOFGMISQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NNC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















